

# function of m6A writers METTL3 and METTL14

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An In-depth Technical Guide to the Core Functions of m6A Writers METTL3 and METTL14

## Introduction

N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA (mRNA) and non-coding RNAs in most eukaryotes.[1] This dynamic and reversible epitranscriptomic mark plays a pivotal role in regulating RNA metabolism, including splicing, nuclear export, stability, and translation.[2] The deposition of m6A is primarily catalyzed by a multi-subunit methyltransferase complex, often referred to as the "writer" complex. At the heart of this complex are two key proteins: Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14).[3]

Dysregulation of m6A modification has been implicated in a wide array of human diseases, including various cancers and developmental disorders, making the m6A writer complex a subject of intense research and a promising target for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the core functions of METTL3 and METTL14, detailing their molecular mechanisms, roles in cellular processes, and the experimental protocols used to study them.

## Core Functions of the METTL3-METTL14

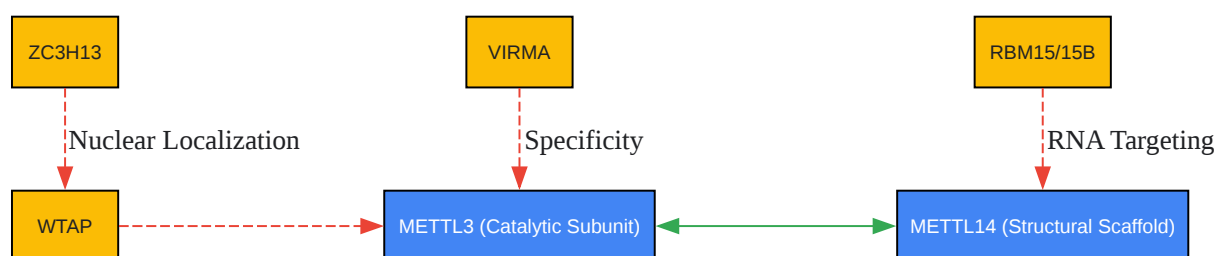
### Heterodimer

METTL3 and METTL14 form a stable and obligate heterodimer that constitutes the catalytic core of the m6A methyltransferase complex.[6][7] While both proteins possess a methyltransferase domain (MTD), they serve distinct and complementary roles.[8][9]

- **METTL3: The Catalytic Subunit** METTL3 is the sole catalytically active enzyme within the complex.[1][9] It contains a highly conserved S-adenosylmethionine (SAM)-binding pocket, enabling it to bind the methyl donor SAM.[10][11] METTL3 is responsible for transferring the methyl group from SAM to the N6 position of a target adenosine residue on the RNA substrate.[12] The catalytic activity of METTL3 is significantly enhanced through its interaction with METTL14.[13]
- **METTL14: The Structural Scaffold and Substrate Recognizer** In contrast to METTL3, METTL14 is catalytically inactive.[9][12] Its primary function is structural; it acts as a scaffold to stabilize the entire complex and correctly orient METTL3 for efficient catalysis.[8][14] Crucially, METTL14 possesses a deep RNA-binding groove that is essential for recognizing and binding to the target RNA substrate, thereby conferring substrate specificity to the complex.[8][10] This interaction ensures that methylation occurs at the correct consensus sequence, typically RRACH (where R = A/G, H = A/C/U).[1]

The formation of the METTL3-METTL14 heterodimer is essential for m6A deposition. Knockout or depletion of either component leads to a dramatic reduction in global m6A levels and often results in the degradation of the other partner protein, highlighting their interdependence.[15]

Beyond the core heterodimer, other regulatory proteins associate to form the full m6A-METTL associated complex (MACOM). These include Wilms' tumor 1-associating protein (WTAP), which facilitates the nuclear localization of the METTL3-METTL14 complex, and other factors like VIRMA, RBM15, and ZC3H13 that help guide the complex to specific RNA targets.[2][16]



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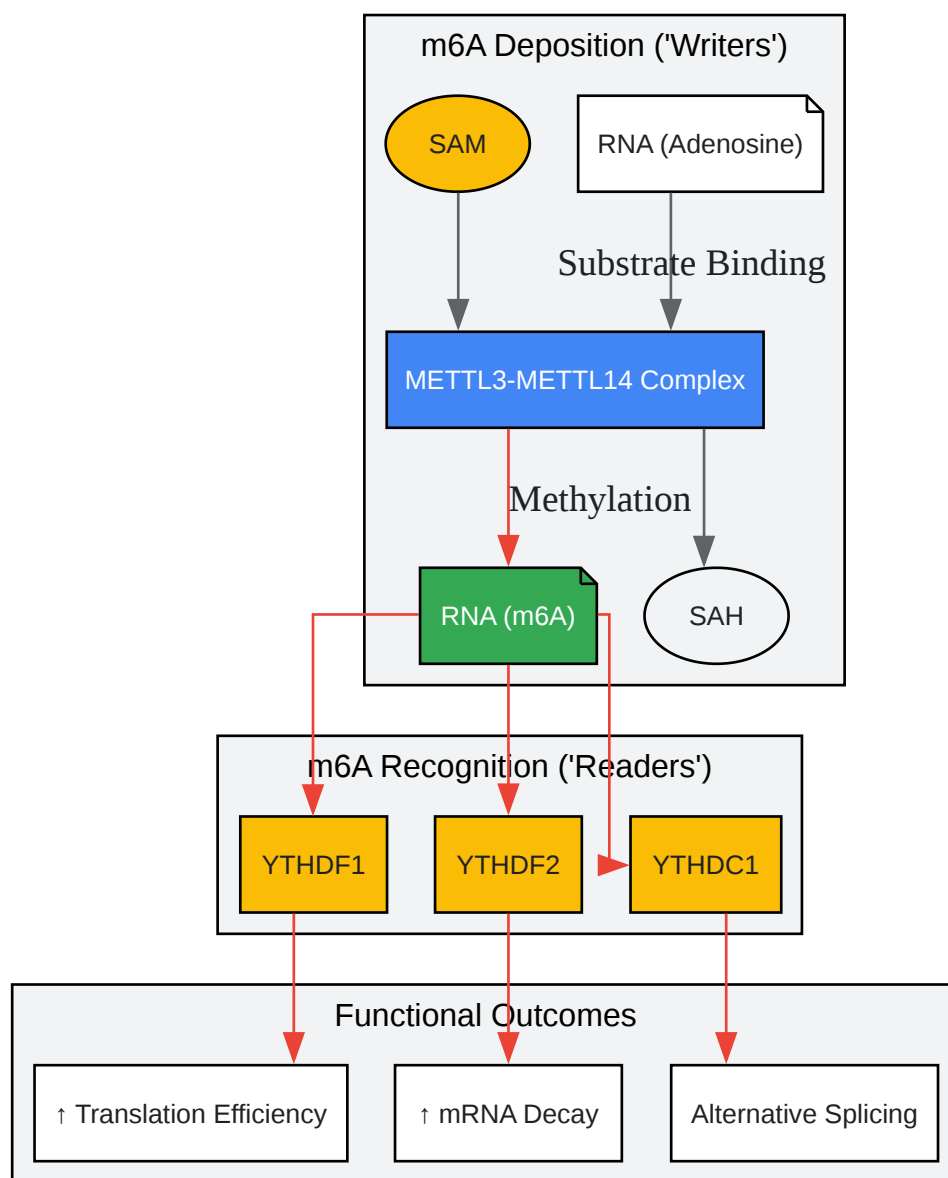
**Figure 1.** The N6-methyladenosine (m6A) Writer Complex.

## Molecular Mechanism and Downstream Consequences

The process of m6A deposition and its subsequent effects on RNA fate is a multi-step pathway involving "writers," "erasers," and "readers."

- **Writing the Mark:** The METTL3-METTL14 complex identifies the target adenosine within the RRACH consensus motif on a nascent RNA transcript. METTL3, using SAM as a methyl donor, catalyzes the methylation.
- **Reading the Mark:** Once deposited, the m6A mark is recognized by a family of m6A-binding proteins known as "readers." The most well-characterized readers belong to the YTH domain-containing family (YTHDF1, YTHDF2, YTHDF3, YTHDC1/2).
- **Executing the Function:** The binding of a specific reader protein determines the downstream fate of the methylated RNA. For example, YTHDF2 binding often leads to mRNA degradation, while YTHDF1 binding can promote translation. YTHDC1 is involved in regulating splicing and nuclear export.

This writer-reader axis allows for precise post-transcriptional control of gene expression, impacting a vast range of cellular functions.



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**Figure 2.** The m6A methylation pathway and its functional outcomes.

## Roles in Health and Disease

The METTL3-METTL14 complex is integral to numerous biological processes, and its dysregulation is a hallmark of several diseases.

- **Cancer:** The role of METTL3 and METTL14 in cancer is context-dependent, acting as either oncogenes or tumor suppressors.[17] In acute myeloid leukemia (AML), METTL3 is

overexpressed and promotes leukemogenesis by methylating key oncogenic transcripts like MYC and BCL2.[6] Similarly, in lung and liver cancer, elevated METTL3 expression is associated with tumor progression and poor prognosis.[1][2] Conversely, in some contexts like glioblastoma, METTL14 can act as a tumor suppressor.[6]

- Stem Cell Biology: m6A methylation is critical for maintaining the balance between stem cell self-renewal and differentiation.[18] Depletion of METTL3 or METTL14 in embryonic stem cells (ESCs) can block their differentiation, trapping them in a pluripotent state.[15] In hematopoietic stem cells, proper m6A levels are required for normal differentiation into various blood lineages.[19]

## Quantitative Data on METTL3/METTL14 Function

The following tables summarize quantitative data from various studies, illustrating the impact of METTL3/METTL14 modulation and the efficacy of small molecule inhibitors.

Table 1: Effects of METTL3/METTL14 Modulation on Cellular Phenotypes

| Cell Type                          | Modulation                    | Effect on Global m6A    | Key Target mRNA(s) | Phenotypic Outcome  | Reference(s) |
|------------------------------------|-------------------------------|-------------------------|--------------------|---|--------------|
| Hepatoblastoma (HB)                | METTL3 Knockdown              | Significantly Decreased | CTNNB1             | Suppressed proliferation, migration, and invasion.                  | [1]          |
| Non-Small Cell Lung Cancer (NSCLC) | METTL3 Knockdown              | Decreased               | JUNB               | Decreased mRNA stability of JUNB; inhibited EMT.                    | [1]          |
| Uveal Melanoma (UM)                | METTL3 Knockdown              | Decreased               | c-Met              | Decreased proliferation, colony formation, migration, and invasion. | [2]          |
| Skeletal Muscle Cells              | METTL3/METTL14 Overexpression | Increased               | MNK2               | Blocked myotube formation.  | [20]         |
| Skeletal Muscle Cells              | METTL3/METTL14 Knockdown      | Decreased               | MNK2               | Accelerated differentiation.  | [20]         |

| Acute Myeloid Leukemia (AML) | METTL14 Overexpression | Increased | MYB, MYC | Blocked differentiation; promoted leukemogenesis. [[6][21] |

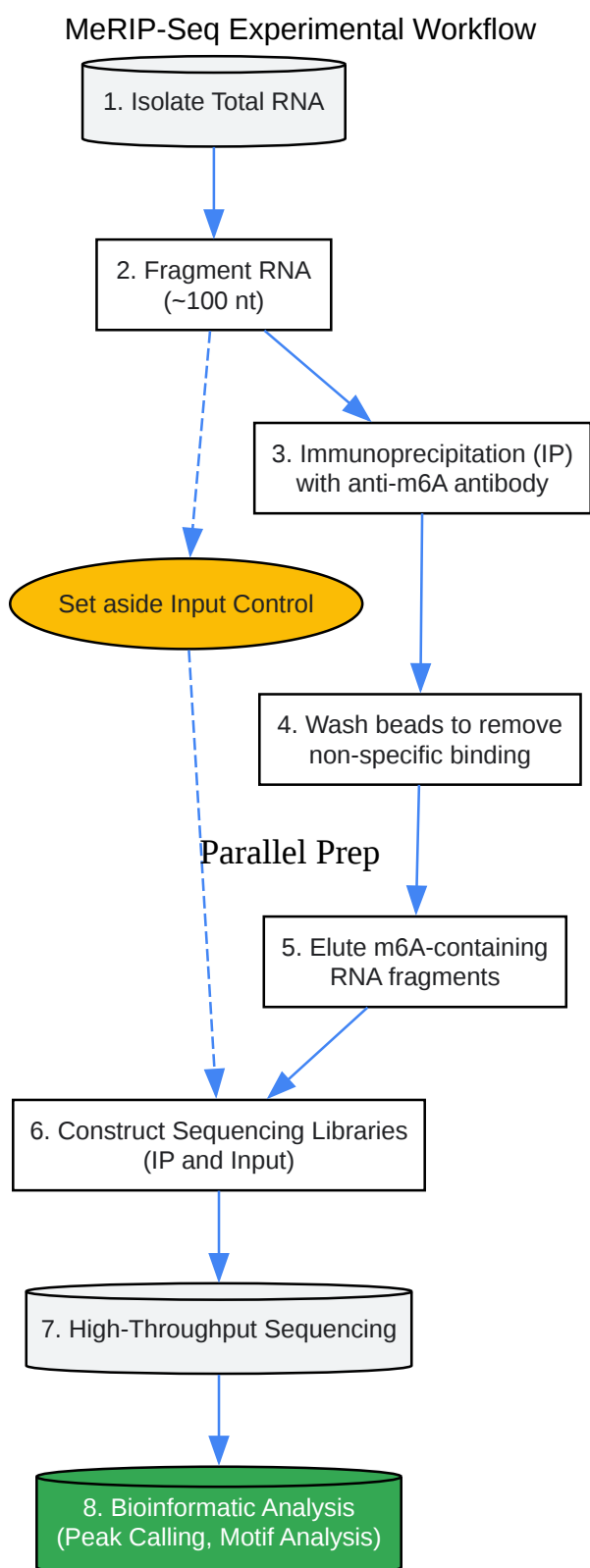
Table 2: Characterized Small Molecule Inhibitors of METTL3

| Inhibitor | Target         | IC <sub>50</sub> (in vitro) | Cell-Based IC <sub>50</sub> | Validated Cancer Type(s)       | Reference(s) |
|-----------|----------------|-----------------------------|-----------------------------|--------------------------------|--------------|
| STM2457   | METTL3-METTL14 | 16.8 nM                     | 1.6 µM (MOLM13 cells)       | Acute Myeloid Leukemia (AML)   | [5]          |
| UZH1a     | METTL3-METTL14 | 320 nM                      | ~20 µM (HEK293T cells)      | General research tool          | [13]         |
| Quercetin | METTL3-METTL14 | ~20 µM                      | >50% inhibition at 100 µM   | Pancreatic Cancer, Lung Cancer | [11][16]     |

| Eltrombopag | METTL3-METTL14 | ~15 µM | Not specified | Acute Myeloid Leukemia (AML) | [16] |

## Key Experimental Methodologies

Studying m6A modifications requires specialized techniques to quantify levels and map their locations across the transcriptome.



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**Figure 3.** Workflow for Methylated RNA Immunoprecipitation Sequencing.



## Protocol 1: Global m6A Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying the absolute or relative levels of m6A in a total RNA or mRNA sample.

[\[22\]](#)[\[23\]](#)

- **RNA Isolation:** Isolate high-quality total RNA from cells or tissues. Purify mRNA using oligo(dT) magnetic beads to remove ribosomal RNA contamination.
- **RNA Digestion:** Digest the purified mRNA into single nucleosides. This is typically a two-step enzymatic process:
  - Incubate RNA with Nuclease P1 to hydrolyze the phosphodiester bonds, yielding nucleoside 5'-monophosphates.[\[24\]](#)
  - Add Bacterial Alkaline Phosphatase to dephosphorylate the nucleosides.[\[24\]](#)
- **LC Separation:** Separate the resulting nucleosides (adenosine, guanosine, cytidine, uridine, and m6A) using reverse-phase liquid chromatography.
- **MS/MS Quantification:** Introduce the separated nucleosides into a triple quadrupole mass spectrometer. Quantify the amount of adenosine and N6-methyladenosine by monitoring specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM).[\[23\]](#)
- **Data Analysis:** Calculate the m6A/A ratio by comparing the area under the curve for the m6A and adenosine signals against a standard curve generated from known concentrations of pure nucleosides.

## Protocol 2: Transcriptome-Wide m6A Mapping by MeRIP-Seq

Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq or m6A-Seq) is the most widely used technique to map the location of m6A modifications across the entire transcriptome.[\[25\]](#)[\[26\]](#)

- **RNA Preparation:** Isolate total RNA and deplete ribosomal RNA. Chemically or enzymatically fragment the RNA into ~100-nucleotide-long fragments.[\[27\]](#)

- Immunoprecipitation (IP): Incubate the fragmented RNA with a highly specific anti-m6A antibody.[25] Capture the antibody-RNA complexes using Protein A/G magnetic beads. A parallel sample (Input) that does not undergo IP is saved as a control.
- Washing: Perform stringent washes to remove non-specifically bound RNA fragments.
- Elution and Purification: Elute the m6A-containing RNA fragments from the beads and purify them.
- Library Preparation: Construct next-generation sequencing (NGS) libraries from both the immunoprecipitated (IP) RNA and the Input RNA.
- Sequencing: Sequence the libraries using a high-throughput platform.
- Bioinformatic Analysis: Align the sequencing reads to a reference genome/transcriptome. Use peak-calling algorithms (e.g., MACS, exomePeak) to identify regions enriched for m6A in the IP sample relative to the Input control.[26][28] These peaks represent m6A-modified regions.

## Protocol 3: Single-Nucleotide Resolution Mapping by miCLIP

m6A individual-nucleotide-resolution crosslinking and immunoprecipitation (miCLIP) is an advanced technique that refines m6A mapping to single-nucleotide precision.[29][30]

- UV Crosslinking: Incubate fragmented cellular RNA with an anti-m6A antibody and expose to UV light to induce covalent crosslinks between the antibody and the RNA at the m6A site.[29]
- Immunoprecipitation and Ligation: Perform immunoprecipitation as in MeRIP-Seq. Ligate a 3' adapter to the captured RNA fragments.
- Reverse Transcription (RT): Perform reverse transcription. The crosslinked antibody often causes the reverse transcriptase to terminate or introduce a mutation (e.g., a C-to-T transition) at the site immediately adjacent to the m6A residue.[29][30]
- Library Preparation and Sequencing: Circularize the resulting cDNA, re-linearize, amplify by PCR, and sequence.

- Data Analysis: Analyze the sequencing data to identify the specific truncation sites or mutational signatures. These signatures pinpoint the precise location of the m6A modification at nucleotide resolution.[29]

## Conclusion and Future Directions

METTL3 and METTL14 are the foundational components of the m6A writer complex, working in a synergistic partnership to deposit epitranscriptomic marks that are critical for gene expression regulation. METTL3 provides the catalytic activity, while METTL14 ensures structural integrity and substrate specificity. The discovery of their central roles in cancer and stem cell biology has opened new avenues for therapeutic development. The recent development of potent and selective small-molecule inhibitors against METTL3 offers a promising strategy for treating diseases like AML.[5] Future research will focus on further elucidating the context-specific functions of the writer complex, understanding its m6A-independent roles, and advancing METTL3-targeted therapies into clinical applications.

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